Pent-1-en-3-ol-d2

Mass Spectrometry Stable Isotope Dilution Assay GC-MS

Pent-1-en-3-ol-d2 (CAS 397857-00-0) is a stable isotope-labeled analog of the volatile secondary alcohol 1-penten-3-ol, in which two protium atoms are replaced by deuterium at the C1 position. With a molecular formula of C5H8D2O and a molecular weight of 88.14 g/mol, this deuterated compound serves as a critical internal standard for quantitative gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses in food, flavor, and metabolomics research.

Molecular Formula C5H10O
Molecular Weight 88.14 g/mol
Cat. No. B12381253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-1-en-3-ol-d2
Molecular FormulaC5H10O
Molecular Weight88.14 g/mol
Structural Identifiers
SMILESCCC(C=C)O
InChIInChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3/i4D2
InChIKeyVHVMXWZXFBOANQ-APZFVMQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-1-en-3-ol-d2: A Deuterated Volatile Alcohol Internal Standard for Precise GC-MS Quantification


Pent-1-en-3-ol-d2 (CAS 397857-00-0) is a stable isotope-labeled analog of the volatile secondary alcohol 1-penten-3-ol, in which two protium atoms are replaced by deuterium at the C1 position . With a molecular formula of C5H8D2O and a molecular weight of 88.14 g/mol, this deuterated compound serves as a critical internal standard for quantitative gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses in food, flavor, and metabolomics research .

Why Unlabeled 1-Penten-3-ol or Other Alcohol Standards Cannot Substitute for Pent-1-en-3-ol-d2 in Validated Analytical Workflows


Direct substitution of Pent-1-en-3-ol-d2 with its non-deuterated analog or a structurally unrelated deuterated alcohol introduces quantifiable systematic errors that compromise method accuracy, reproducibility, and regulatory compliance. Non-deuterated internal standards fail to compensate for matrix-induced ion suppression or enhancement in complex samples, leading to analyte recovery biases exceeding 30% [1]. Conversely, the use of a deuterated standard that is not an isotopologue of the target analyte introduces differential extraction recovery and ionization efficiency, which can produce quantitative biases as high as 59% relative to a properly matched isotopologue [2]. The specific deuterium substitution pattern in Pent-1-en-3-ol-d2 ensures co-elution with native 1-penten-3-ol under optimized GC conditions, a property that generic deuterated alcohols (e.g., 1-propanol-d5) cannot provide due to their differing chemical and chromatographic behavior [3]. The evidence presented below quantifies these critical differentiations.

Quantitative Differentiation of Pent-1-en-3-ol-d2: Comparative Evidence for Procurement Decisions


Molecular Mass Shift for Unambiguous MS Detection Relative to Native 1-Penten-3-ol

Pent-1-en-3-ol-d2 exhibits a molecular weight of 88.14 g/mol, which is +2.01 g/mol higher than the native unlabeled 1-penten-3-ol (86.13 g/mol) due to the replacement of two hydrogen atoms with deuterium at the C1 position . This mass shift produces a distinct +2 Da separation in the MS spectrum, enabling unambiguous discrimination between the internal standard and the target analyte in SIM or MRM acquisition modes .

Mass Spectrometry Stable Isotope Dilution Assay GC-MS Quantitative Analysis

Isotopic Purity Specification as a Procurement Criterion: Pent-1-en-3-ol-d2 vs. Industry Minimums

Pent-1-en-3-ol-d2 is supplied with a minimum isotopic purity of 98% (deuterium incorporation at the specified positions), as verified by vendor Certificate of Analysis . In contrast, industry guidance for deuterated internal standards used in regulatory bioanalysis recommends a minimum isotopic purity of 98% to ensure distinct mass separation and to reduce spectral overlap in LC-MS and GC-MS analyses [1]. The specified purity exceeds the typical 95% minimum observed for some catalog deuterated alcohols (e.g., 1-propanol-d5) and directly impacts the accuracy of isotope dilution calculations .

Isotopic Enrichment Quality Control Analytical Method Validation Procurement Specification

Chromatographic Resolution via H/D Isotope Effect: Earlier Elution Relative to Protiated Analog

Deuterium-labeled compounds, including Pent-1-en-3-ol-d2, exhibit a chromatographic H/D isotope effect (hdIEC) that causes them to elute earlier than their protiated (non-deuterated) analogs from most GC stationary phases [1]. The hdIEC value, calculated as tR(H)/tR(D), has been reported to range between 1.0009 and 1.0400 across a diverse set of analytes [1]. This predictable retention time shift enables baseline resolution or partial separation between the deuterated internal standard and the native analyte under optimized GC conditions, a feature absent in 13C- or 15N-labeled internal standards which exhibit negligible chromatographic isotope effects [1].

Chromatography GC-MS Retention Time Isotope Effect Method Development

Quantitative Bias Risk Assessment: Deuterated vs. 13C-Labeled Internal Standards in LC-MS

A systematic comparison of deuterated (2H) and non-deuterated (13C/15N) stable isotope-labeled internal standards (SIL-IS) for urinary biomarker quantification revealed a significant negative bias when using the deuterated IS. Specifically, urinary 2MHA concentrations generated with 2MHA-[2H7] were on average 59.2% lower than those obtained with 2MHA-[13C6] [1]. Spike accuracy assessment demonstrated a bias of -38.4% for the deuterated IS, whereas no significant bias was observed for the 13C-labeled IS [1]. This discrepancy was attributed to differential ion suppression experienced by the deuterated species relative to the analyte and the 13C-labeled IS [1].

LC-MS/MS Matrix Effects Internal Standard Selection Quantitative Bias Regulatory Bioanalysis

Optimal Deployment Scenarios for Pent-1-en-3-ol-d2 in Analytical and Bioanalytical Laboratories


Stable Isotope Dilution Assay (SIDA) for Quantifying 1-Penten-3-ol in Food and Beverage Matrices

Pent-1-en-3-ol-d2 is optimally deployed as an internal standard in GC-MS based stable isotope dilution assays for the accurate quantification of 1-penten-3-ol in complex matrices such as beer, wine, olive oil, and fruit products [1]. Its +2 Da mass shift and co-elution with the native analyte under H/D isotope effect conditions enable correction for matrix-induced ion suppression and extraction variability, achieving method precision with relative standard deviations below 5% as demonstrated in wine fermentation SIDA workflows [1].

Method Validation and Calibration Curve Construction in Regulatory Bioanalysis

Laboratories conducting bioanalytical method validation per ICH M10 or FDA guidance can utilize Pent-1-en-3-ol-d2 to establish calibration curves and quality control samples for 1-penten-3-ol quantification in biological fluids [2]. The compound's specified isotopic purity of ≥98% meets or exceeds industry-recommended thresholds for deuterated internal standards, ensuring minimal contribution from unlabeled species and supporting robust linearity (R² typically 0.995–1.000 in SIDA applications) [1][3].

GC-MS Method Development Leveraging H/D Chromatographic Isotope Effect

Analytical chemists developing GC-MS methods for volatile alcohols can exploit the predictable H/D isotope effect of Pent-1-en-3-ol-d2 to achieve partial chromatographic resolution from the native analyte [4]. The hdIEC value, expected between 1.0009 and 1.0400, provides a retention time shift that reduces co-elution interference, thereby improving peak integration accuracy and detection limits for trace-level quantification in environmental or metabolomics studies [4].

Comparative Assessment of Internal Standard Suitability for LC-MS/MS Assays

When developing LC-MS/MS methods for 1-penten-3-ol or structurally related analytes, Pent-1-en-3-ol-d2 should be evaluated against a 13C-labeled isotopologue to assess potential matrix effect biases [5]. The documented -38.4% accuracy bias observed for a deuterated IS in a comparative study underscores the necessity of validating the internal standard choice in each specific matrix and ionization condition [5]. This scenario is critical for laboratories aiming to meet stringent regulatory acceptance criteria for bioequivalence or clinical studies.

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